1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid is a heterocyclic compound with the molecular formula CHNO and a molecular weight of 177.16 g/mol. It is classified under benzotriazole derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The compound's IUPAC name is 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid, and it is recognized by the CAS number 1312556-57-2 .
This compound is derived from benzotriazole, a well-known heterocyclic compound that features a five-membered ring containing three nitrogen atoms. Benzotriazole itself is widely utilized as a corrosion inhibitor and in various chemical syntheses due to its ability to form stable complexes with metals . The classification of 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid falls within the category of organic compounds that exhibit both acidic and basic properties, making them versatile in chemical reactions.
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid can be achieved through several methods:
The reaction conditions typically require controlled temperatures and pH levels to optimize yield and purity. For example, conducting reactions at lower temperatures (5–10 °C) can improve the selectivity for desired products .
1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid participates in various chemical reactions due to its functional groups:
The compound's ability to form coordination complexes makes it valuable as a corrosion inhibitor for metals like copper. It achieves this by forming stable complexes that protect the metal surface from oxidation .
The mechanism of action for 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid primarily involves its interaction with metal ions. Upon exposure to metal surfaces, it forms a protective layer that inhibits corrosion processes. This occurs through:
The compound exhibits weak acidity with a pK value around 8.2, indicating its capacity to donate protons under certain conditions .
1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid finds applications in various scientific fields:
Benzotriazole derivatives emerged as pharmacologically significant agents following the discovery of azole antifungals in the late 1960s. These heterocyclic compounds, characterized by a fused benzene and triazole ring, became pivotal scaffolds due to their structural similarity to imidazole-based drugs and improved safety profiles. Early research focused on benzimidazole systems, but by the 1980s, 1H-benzo[d][1,2,3]triazole (BT) gained recognition as a "privileged structure" for designing bioactive molecules with tunable properties. Seminal work by Sparatore and Sanna in 1989 demonstrated that annulation position critically influences biological activity; triazolo[4,5-f]-quinolinone carboxylic acids exhibited potent antimicrobial effects (MIC 12.5–25 μg/mL against E. coli), while positional isomers showed reduced efficacy [1].
The 1990s–2000s witnessed strategic innovations in BT-based drug design:
Table 1: Key Milestones in Benzotriazole Derivative Development
Period | Innovation | Biological Impact |
---|---|---|
1960s | Azole antifungals discovered | Foundation for heterocyclic pharmacophores |
1989 | Triazolo[4,5-f]-quinolinones synthesized | MIC 12.5–25 μg/mL vs. E. coli [1] |
2000s | Oxazolidinone-BT hybrids (e.g., 12a, 13a) | MIC 0.125–0.25 μg/mL vs. MRSA/VRE [1] |
2010s | BT-acrylonitrile tubulin inhibitors | Antiproliferative agents via microtubule disruption [2] |
The compound 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid (CAS: not specified in search results; analog: 5-isomer CAS 305381-67-3 [4] [9]) exemplifies strategic molecular engineering to optimize drug-like properties. Its structure integrates three critical elements:
Table 2: Impact of Substituent Position on Benzotriazole Properties
Position | Electronic Effect | Biological Consequence | Example Activity |
---|---|---|---|
C-5 | Moderate electron-withdrawing | Balanced solubility/permeability | Antimicrobial (oxazolidinones) [1] |
C-6 | Minimal resonance disruption | Reduced target affinity | Low activity in early quinolones [1] |
C-7 | Strong resonance contribution | Enhanced H-bonding; mechanism modulation | Tubulin inhibition [2] |
Structure-Activity Relationship (SAR) Insights:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9